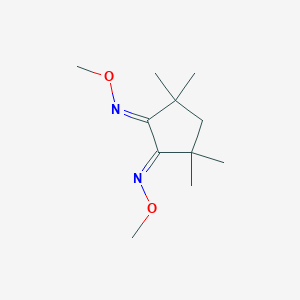
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.2887 g/mol . This compound is known for its unique structure, which includes two oxime groups attached to a cyclopentane ring with four methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine typically involves the reaction of cyclopentane-1,2-dione with hydroxylamine derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxime groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime groups to amines.
Substitution: The oxime groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while reduction can produce amines .
Applications De Recherche Scientifique
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine involves its interaction with specific molecular targets. The oxime groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets are not well-characterized in the literature .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopentane-1,2-dione, 3,3,5,5-tetramethyl-, bis(o-methyloxime)-, (E,Z)-
- Cyclopentane-1,2-dione, 3,3,5,5-tetramethyl-, bis(o-methyloxime)-, (Z,Z)-
Uniqueness
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The (E, E)-configuration may result in different physical and chemical properties compared to its stereoisomers .
Propriétés
Numéro CAS |
140210-44-2 |
|---|---|
Formule moléculaire |
C11H20N2O2 |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine |
InChI |
InChI=1S/C11H20N2O2/c1-10(2)7-11(3,4)9(13-15-6)8(10)12-14-5/h7H2,1-6H3/b12-8-,13-9- |
Clé InChI |
RECQGPOZJVAMAO-JMVBYTIWSA-N |
SMILES |
CC1(CC(C(=NOC)C1=NOC)(C)C)C |
SMILES isomérique |
CC1(/C(=N\OC)/C(=N/OC)/C(C1)(C)C)C |
SMILES canonique |
CC1(CC(C(=NOC)C1=NOC)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















